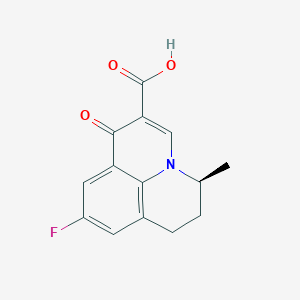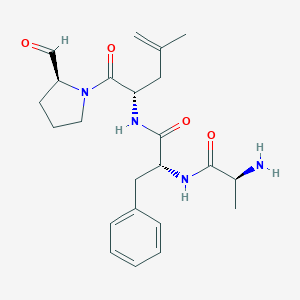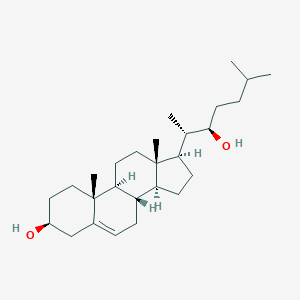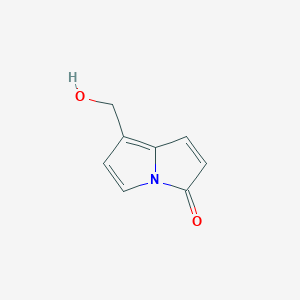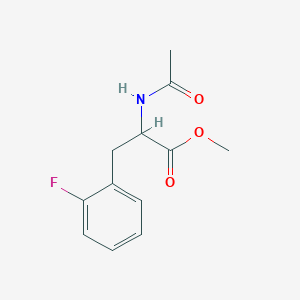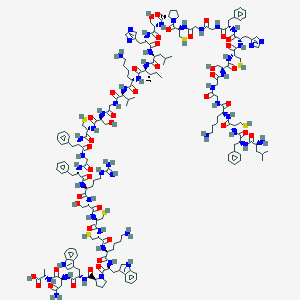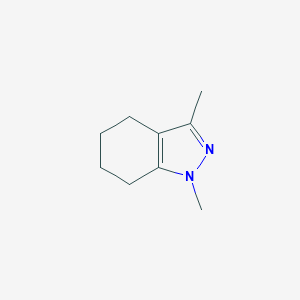
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole, also known as AM-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. AM-2201 is a potent agonist of the cannabinoid receptor CB1, and it has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. When 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole binds to the CB1 receptor, it activates a signaling pathway that leads to a variety of biochemical and physiological effects. These effects include the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception.
Effets Biochimiques Et Physiologiques
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, induce hypothermia, and produce analgesia. It has also been shown to have anxiolytic and antidepressant effects. Additionally, 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole in lab experiments is its potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is its potential for abuse and dependence. Therefore, it is important to use caution when handling this compound and to follow appropriate safety protocols.
Orientations Futures
There are several future directions for research on 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole. One area of interest is the potential therapeutic applications of this compound, particularly for the treatment of neurodegenerative diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole, as well as its potential for abuse and dependence. Finally, there is a need for the development of safer and more effective synthetic cannabinoids for use in scientific research.
Méthodes De Synthèse
The synthesis of 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is a complex process that involves several steps. The starting material for the synthesis is 1-(5-fluoropentyl)-3-(1-naphthoyl)indole, which is reacted with dimethylamine to produce the intermediate 1-(5-fluoropentyl)-3-(1-naphthoyl)indole-2-carboxamide. This intermediate is then reacted with 2-methylamino-2-phenylpropan-1-one to produce 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole.
Applications De Recherche Scientifique
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole has been used in a variety of scientific research applications. It is commonly used as a tool to study the endocannabinoid system and its role in various physiological processes. 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole has also been used to study the effects of cannabinoids on the central nervous system, including their effects on behavior, cognition, and memory.
Propriétés
Numéro CAS |
155935-25-4 |
|---|---|
Nom du produit |
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1,3-dimethyl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C9H14N2/c1-7-8-5-3-4-6-9(8)11(2)10-7/h3-6H2,1-2H3 |
Clé InChI |
DQCYRLXJSPENPG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1CCCC2)C |
SMILES canonique |
CC1=NN(C2=C1CCCC2)C |
Synonymes |
1H-Indazole, 4,5,6,7-tetrahydro-1,3-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




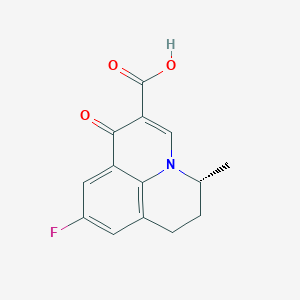
![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)



